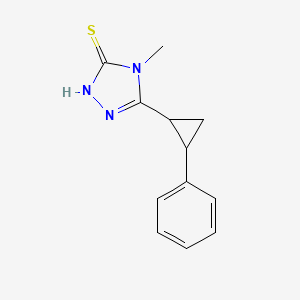

4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

説明

特性

IUPAC Name |

4-methyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-15-11(13-14-12(15)16)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIIASXOBAVUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CC2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylcyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with methyl iodide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Human melanoma (IGR39) | 15.0 |

| This compound | Triple-negative breast cancer (MDA-MB-231) | 12.5 |

These results indicate that derivatives of this compound can inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The mechanism of action involves the formation of covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly valuable in designing inhibitors for enzymes involved in cancer progression and other diseases.

Fungicidal Properties

Triazole derivatives are widely recognized for their antifungal properties. The presence of the thiol group in 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol enhances its efficacy as a fungicide. It can disrupt fungal cell membranes or inhibit essential enzymes involved in fungal growth, which may be beneficial in agricultural practices to manage crop diseases.

Development of Novel Materials

The unique chemical structure of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol allows for its incorporation into polymers and other materials. Its ability to form covalent bonds can be utilized in creating functionalized surfaces or coatings with specific chemical properties. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .

Case Study: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various human cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops such as wheat and corn. Results showed a significant reduction in disease incidence compared to untreated controls, suggesting its potential as an effective fungicide.

作用機序

The mechanism of action of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions or other functional groups, modulating the activity of various biological pathways.

類似化合物との比較

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Key Observations:

- Steric Effects : The cyclopropyl group in the target compound introduces significant steric hindrance compared to linear alkyl or aromatic substituents (e.g., ethyl or phenyl groups) .

- Lipophilicity : Ethyl and cyclopropyl substituents increase hydrophobicity compared to methoxy or thiophene groups .

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) improve solubility .

生物活性

4-Methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its unique structural features, including a triazole ring and a thiol group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical formula and identifiers:

- Chemical Formula: C₁₂H₁₃N₃S

- CAS Number: 869947-52-4

- IUPAC Name: 4-methyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione

The presence of the thiol group enhances its reactivity, allowing it to form covalent bonds with biological targets, particularly cysteine residues in proteins.

The biological activity of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to:

- Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in enzymes, inhibiting their activity.

- Metal Ion Interaction: The triazole ring can chelate metal ions, influencing various biological pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For example:

- Cytotoxicity Testing: The compound was evaluated against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxicity, particularly against melanoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | IGR39 | 15.0 |

| 4-Methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | MDA-MB-231 | 12.5 |

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Triazole derivatives frequently demonstrate activity against various bacterial and fungal strains due to their ability to disrupt cell wall synthesis and inhibit enzyme functions critical for microbial survival .

Other Biological Activities

Research indicates that compounds similar to 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol possess various other biological activities:

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antitubercular Activity: Certain triazole compounds have shown effectiveness against Mycobacterium tuberculosis in preliminary studies .

Case Studies

Study on Anticancer Properties:

In a study exploring the antiproliferative effects of various triazole derivatives on colorectal cancer cell lines (HT29), it was found that specific modifications to the triazole structure significantly enhanced cytotoxicity. The study highlighted that compounds with a thiol moiety exhibited improved interactions with target proteins involved in cancer signaling pathways .

Molecular Docking Studies:

Molecular docking studies have revealed that 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol can effectively bind to the ATP-binding site of tubulin, suggesting its potential as an antitumor agent through disruption of microtubule dynamics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The compound and its analogs are synthesized via microwave-assisted alkylation or nucleophilic substitution reactions. For example, microwave synthesis using a Milestone Flexi Wave system reduces reaction times and improves yields compared to conventional heating. Alkylation with phenacyl bromide or 3-phenylpropyl groups under basic conditions (e.g., alcoholic media) is a common approach. Key intermediates like 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol are prepared via intermolecular heterocyclization and acetylation .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- Elemental analysis (CHNS via Elementar Vario L cube) to confirm stoichiometry.

- ¹H-NMR (400 MHz in DMSO-d6) to resolve substituent positions and cyclopropane geometry.

- LC-MS for purity assessment and mass confirmation.

- Chromatographic methods (e.g., Agilent 7890B GC-MS) to verify reaction completeness .

Q. How is the antiradical activity of derivatives evaluated in vitro?

- Methodological Answer : Antiradical potential is tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Derivatives are incubated with DPPH in ethanol, and scavenging activity is quantified via UV-Vis spectroscopy at 517 nm. For example, introducing 2-hydroxybenzylidene radicals enhances activity, while fluorinated substituents may reduce efficacy. Activity is reported as IC50 values relative to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How do structural modifications influence biological activity and ligand-receptor interactions?

- Methodological Answer : Structure-activity relationships (SAR) are explored through systematic substitutions (e.g., 4-fluorobenzylidene, thiophen-2-ylmethyl). Molecular docking (AutoDock Vina or similar tools) predicts binding affinities to target proteins (e.g., enzymes or receptors). For instance, cyclopropane-containing derivatives show enhanced steric complementarity in hydrophobic pockets, while thiol groups facilitate hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer : Discrepancies arise from variations in assay conditions or substituent electronic effects. Researchers should:

- Standardize assays (e.g., consistent DPPH concentrations and incubation times).

- Perform comparative DFT calculations to assess substituent electronic profiles (e.g., HOMO-LUMO gaps).

- Validate findings with orthogonal assays (e.g., ABTS<sup>+</sup> or FRAP for antiradical activity) .

Q. How are coordination complexes of this compound synthesized, and what are their applications?

- Methodological Answer : The triazole-thiol ligand coordinates with transition metals (Ni(II), Cu(II), Zn(II)) in alcoholic media. Complexes are characterized via FTIR (to confirm S→M bond formation) and UV-Vis spectroscopy (for d-d transitions). Applications include catalysis (e.g., oxidation reactions) and electrochemical sensors for sulfhydryl compounds, leveraging redox-active metal centers .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : ADME (Absorption, Distribution, Metabolism, Excretion) properties are modeled using tools like SwissADME or Schrödinger’s QikProp. Key parameters include:

- Lipophilicity (logP) to assess membrane permeability.

- Polar surface area (PSA) for blood-brain barrier penetration.

- CYP450 inhibition profiles to predict metabolic stability. Molecular docking against CYP3A4 or P-gp transporters refines these predictions .

Data Contradiction Analysis

-

Example : Antiradical activity of fluorinated vs. hydroxylated derivatives ( vs. 14):

Derivative Substituent IC50 (µM) Assay Condition Compound 2 4-Fluorobenzylidene 58.3 ± 2.1 DPPH, 30 min incubation Compound 3 2-Hydroxybenzylidene 32.7 ± 1.8 DPPH, 60 min incubation - Resolution : Prolonged incubation and electron-donating groups (e.g., -OH) enhance radical scavenging. Fluorine’s electron-withdrawing effect reduces activity, highlighting the need for standardized protocols .

Key Methodological Takeaways

- Synthesis : Prioritize microwave-assisted methods for efficiency .

- Characterization : Combine NMR, LC-MS, and elemental analysis for structural certainty .

- Biological Evaluation : Use DPPH assays with controlled conditions and computational validation .

- Computational Modeling : Integrate docking and ADME analysis to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。